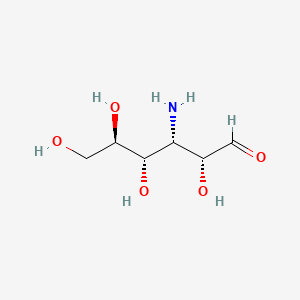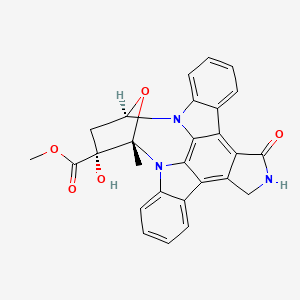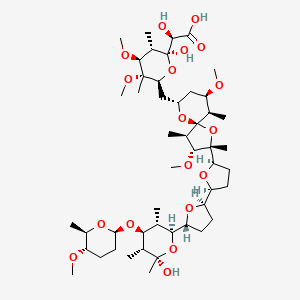
3-Amino-3-deoxyglucose
Descripción general
Descripción
3-Amino-3-deoxyglucose is functionally related to an aldehydo-D-glucose. It is a conjugate base of an aldehydo-D-kanosamine .
Synthesis Analysis
The biosynthesis of 3-amino-3-deoxy-D-glucose by Bacillus aminoglucosidicus was studied. Incorporation of C-1-, C-2-, C-6- and C-U-labeled glucoses into the aminosugar was proved. The aminosugar was synthesized in a cell-free system by a route which involved UDP-D-glucose .
Molecular Structure Analysis
3-Amino-3-deoxyglucose has a molecular formula of C6H13NO5 and a molecular weight of 179.17 g/mol . It contains total 24 bond(s); 11 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 aldehydo(s) (aliphatic), 1 primary amine(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), and 3 secondary alcohol(s) .
Chemical Reactions Analysis
3-Amino-3-deoxyglucose is formed in the Maillard reaction between carbohydrates and amino compounds . It is also involved in the formation of a fluorescent advanced-stage product named “Peak L1” in vitro and in vivo .
Physical And Chemical Properties Analysis
3-Amino-3-deoxyglucose has a molecular weight of 179.17 g/mol. It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 .
Aplicaciones Científicas De Investigación
Chemical Synthesis
Summary of the Application
3-Amino-3-deoxyglucose plays a crucial role in the stereoselective glycosylation of amino sugars . The introduction of glycoside bearing basic nitrogen is challenging using conventional Lewis acid-promoted pathways due to competitive coordination of the amine to the Lewis acid promoter .
Methods of Application or Experimental Procedures
Over the past few years, Wan’s group has been working on the development of novel and effective methodologies for stereoselective formation of 3-aminoglycoside .
Results or Outcomes Obtained
The methods developed by them have been applied for the synthesis of natural products containing 3-amino-3-deoxysugars .
Drug Development
Summary of the Application
Attachment of various 3-aminodeoxy sugars to natural products or drugs is a prominent method for new drug development . However, access to structurally diversified 3-aminodeoxy sugars and glycosylation with aglycons are challenging .
Methods of Application or Experimental Procedures
A variety of unnatural 3-aminodeoxy sugars were synthesized via diversified functionalization of a common glycal intermediate bearing a cyclic sulfamidate ketimine moiety .
Results or Outcomes Obtained
Based on these results, the α-selective glycosylation reactions of these 3-aminodeoxy sugars and the structural modification of diosgenin were further investigated .
Antibiotics Synthesis
Summary of the Application
3-Amino-3-deoxyglucose is used in the synthesis of β-Acetochloro derivatives of 3-Amino-3-deoxyglucose and 6-Amino-6-deoxyglucose . These derivatives play a crucial role in the development of antibiotics .
Methods of Application or Experimental Procedures
The synthesis involves complex chemical reactions and procedures .
Results or Outcomes Obtained
The successful synthesis of these derivatives has contributed to the development of new antibiotics .
Nucleosides Synthesis
Summary of the Application
3-Amino-3-deoxyglucose is used in the synthesis of Adenine Nucleosides . These nucleosides are important components of many biologically significant compounds, including those involved in various cellular functions .
Results or Outcomes Obtained
The successful synthesis of these nucleosides has contributed to the understanding of cellular functions .
Glycation Studies
Summary of the Application
3-Amino-3-deoxyglucose is used in studies related to glycation, a process that occurs in the human body and causes tissue damage . It is a powerful glycating agent that glycates biomolecules including proteins, compromising their structure and functionality .
Methods of Application or Experimental Procedures
In one study, human IgG was glycated with 3-Amino-3-deoxyglucose to examine the production of Advanced Glycation End Products (AGEs) .
Results or Outcomes Obtained
The results pointed out AGEs formation, intermediates generation (indicating oxidative stress), and structural alteration upon glycation of IgG by 3-Amino-3-deoxyglucose, which may disturb the normal functioning of IgG and compromise immune response in secondary complications of diabetes .
Cell Wall Synthesis Inhibition
Summary of the Application
3-Amino-3-deoxyglucose is known to inhibit the synthesis of bacterial cell walls . This property makes it a potential candidate for the development of new antibacterial drugs .
Methods of Application or Experimental Procedures
The compound is tested on bacteria to observe its effects on cell wall synthesis .
Results or Outcomes Obtained
The results have shown that the growth and cell wall synthesis of certain bacteria can be inhibited by 3-Amino-3-deoxyglucose .
Safety And Hazards
Direcciones Futuras
Recent studies have identified a chronic shift in energy production from mitochondrial oxidative phosphorylation to aerobic glycolysis (Warburg effect) as a contributor to cyst growth, rendering cyst cells exquisitely sensitive to glucose availability. Therefore, low calorie or ketogenic diets have delayed preclinical ADPKD progression .
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEXHEVNPRRHDY-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318423 | |
| Record name | Kanosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-deoxyglucose | |
CAS RN |
576-44-3 | |
| Record name | Kanosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kanosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kanosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KANOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EB87VF7OH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![methyl 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylate](/img/structure/B1673215.png)

